Tjn-331
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: TJN-331 was discovered through the screening of compounds with pyridylacrylamide backbones, which are based on the structures of caffeic acid and phenethyl alcohol . The synthesis involves the reaction of 3,4-dimethoxyphenethylamine with 3-pyridylacrylic acid under specific conditions to form the desired propenamide structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely follows similar protocols used in laboratory settings, scaled up for industrial production. This would involve optimizing reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: TJN-331 primarily undergoes reactions related to its inhibitory effects on TGF-β1 production. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as 3,4-dimethoxyphenethylamine and 3-pyridylacrylic acid. The reaction conditions include controlled temperatures and the use of solvents to facilitate the formation of the propenamide structure .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, (E)-N-[(3,4-dimethoxyphenethyl)]-N-methyl-3-(3-pyridyl)-2-propenamide. There are no significant by-products reported in the literature .
Scientific Research Applications
TJN-331 has been extensively studied for its potential therapeutic effects in nephritis. It has shown promise in inhibiting the production of TGF-β1, which plays a crucial role in the development of glomerulonephritis . The compound has been tested in various animal models, including rats and mice, where it demonstrated significant efficacy in reducing mesangial expansion and extracellular matrix accumulation .
Its ability to inhibit TGF-β1 production makes it a candidate for further research in these areas .
Mechanism of Action
TJN-331 exerts its effects by inhibiting the production of TGF-β1, a cytokine that is involved in the regulation of cell growth, differentiation, and extracellular matrix production . By reducing TGF-β1 levels, this compound helps to prevent the expansion of the mesangial area and the accumulation of extracellular matrix in the kidneys . This mechanism is particularly relevant in the treatment of glomerulonephritis, where overproduction of TGF-β1 contributes to disease progression .
Comparison with Similar Compounds
TJN-331 is structurally similar to acteoside, a natural product known for its anti-inflammatory and antioxidant properties . Another related compound is tranilast, which also inhibits TGF-β1 production and has been studied for its effects on nephritis . Compared to these compounds, this compound has shown stronger inhibitory effects on TGF-β1 production in vitro .
List of Similar Compounds:- Acteoside
- Tranilast
- TJN-259 (a related compound with a pyridylacrylamide backbone)
This compound stands out due to its potent inhibitory effects on TGF-β1 production, making it a promising candidate for further research and potential therapeutic applications .
Properties
CAS No. |
219964-53-1 |
---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C19H22N2O3/c1-21(19(22)9-7-16-5-4-11-20-14-16)12-10-15-6-8-17(23-2)18(13-15)24-3/h4-9,11,13-14H,10,12H2,1-3H3/b9-7+ |
InChI Key |
FEIVGIWPNTVAOB-VQHVLOKHSA-N |
Isomeric SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)/C=C/C2=CN=CC=C2 |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CN=CC=C2 |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CN=CC=C2 |
Appearance |
Solid powder |
219964-53-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(3,4-dimethoxyphenethyl)-N-methyl-3-(3-pyridyl)-2-propenamide TJN 331 TJN-331 TJN331 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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